Cas no 1805113-19-2 (3-Chloro-5-fluoro-4-methylbenzenesulfonamide)

3-Chloro-5-fluoro-4-methylbenzenesulfonamide structure
1805113-19-2 structure
商品名:3-Chloro-5-fluoro-4-methylbenzenesulfonamide
CAS番号:1805113-19-2
MF:C7H7ClFNO2S
メガワット:223.652383089066
CID:5003488

3-Chloro-5-fluoro-4-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 3-Chloro-5-fluoro-4-methylbenzenesulfonamide
    • インチ: 1S/C7H7ClFNO2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
    • InChIKey: ASZVMCAEZMRNGQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=C(C=1C)F)S(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 277
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 68.5

3-Chloro-5-fluoro-4-methylbenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010011557-250mg
3-Chloro-5-fluoro-4-methylbenzenesulfonamide
1805113-19-2 97%
250mg
504.00 USD 2021-07-06
Alichem
A010011557-1g
3-Chloro-5-fluoro-4-methylbenzenesulfonamide
1805113-19-2 97%
1g
1,490.00 USD 2021-07-06
Alichem
A010011557-500mg
3-Chloro-5-fluoro-4-methylbenzenesulfonamide
1805113-19-2 97%
500mg
798.70 USD 2021-07-06

3-Chloro-5-fluoro-4-methylbenzenesulfonamide 関連文献

3-Chloro-5-fluoro-4-methylbenzenesulfonamideに関する追加情報

Introduction to 3-Chloro-5-fluoro-4-methylbenzenesulfonamide (CAS No. 1805113-19-2) in Modern Chemical Biology and Medicinal Chemistry

3-Chloro-5-fluoro-4-methylbenzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1805113-19-2, is a structurally intriguing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This benzenesulfonamide derivative, characterized by its chloro, fluoro, and methyl substituents, exhibits a unique combination of chemical properties that make it a valuable scaffold for the development of novel bioactive molecules.

The molecular structure of 3-Chloro-5-fluoro-4-methylbenzenesulfonamide consists of a benzene ring substituted with a chloro group at the 3-position, a fluoro group at the 5-position, and a methyl group at the 4-position, with a sulfonamide functional group attached to the ring. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The presence of both electronegative fluoro and chloro groups enhances the compound's lipophilicity and potential binding affinity, while the sulfonamide moiety is known for its ability to engage in hydrogen bonding interactions, a critical feature in drug design.

In recent years, there has been a surge in research focused on sulfonamide derivatives as pharmacophores due to their broad spectrum of biological activities. Sulfonamides have been extensively explored for their antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. The specific substitution pattern in 3-Chloro-5-fluoro-4-methylbenzenesulfonamide makes it an attractive candidate for further investigation in these areas. For instance, the fluoro substituent is known to enhance metabolic stability and binding affinity, while the chloro group can serve as a handle for further derivatization via cross-coupling reactions.

One of the most compelling aspects of 3-Chloro-5-fluoro-4-methylbenzenesulfonamide is its potential as a lead compound for drug discovery. Its structural features suggest that it may interact with enzymes or receptors involved in critical biological pathways. Recent studies have demonstrated that benzenesulfonamide derivatives can inhibit various kinases and transcription factors, making them promising candidates for therapeutic intervention. The chloro and fluoro groups are particularly noteworthy, as they have been shown to improve oral bioavailability and target specificity in small molecule drugs.

The synthesis of 3-Chloro-5-fluoro-4-methylbenzenesulfonamide involves multi-step organic transformations that highlight its synthetic accessibility. The key steps typically include halogenation of a precursor benzene derivative followed by fluorination and methylation. The introduction of the sulfonamide group is often achieved through nucleophilic substitution or condensation reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to introduce the desired substituents with high regioselectivity and yield.

The pharmacological profile of 3-Chloro-5-fluoro-4-methylbenzenesulfonamide has been preliminarily investigated in several in vitro assays. These studies have revealed interesting interactions with enzymes such as carbonic anhydrase and various kinases. For example, derivatives of this class have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. The presence of both chloro and fluoro groups appears to fine-tune the binding interactions with these targets, leading to potent inhibition.

In addition to its kinase inhibitory activity, 3-Chloro-5-fluoro-4-methylbenzenesulfonamide has demonstrated potential in modulating inflammatory pathways. Sulfonamides are well-known for their anti-inflammatory properties, often through inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production. The specific substitution pattern in this compound may enhance its ability to interact with inflammatory mediators, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Fluorine's ability to influence metabolic stability, lipophilicity, and electronic properties has made it one of the most widely used heteratoms in drug design. In 3-Chloro-5-fluoro-4-methylbenzenesulfonamide, the fluorine atom at the 5-position likely contributes to improved bioavailability by increasing metabolic resistance and enhancing binding affinity through electrostatic interactions. This underscores the importance of fluorine-containing compounds in modern pharmaceutical development.

Computational modeling studies have also played a crucial role in understanding the binding mode of 3-Chloro-5-fluoro-4-methylbenzenesulfonamide to biological targets. Molecular docking simulations have been used to predict how this compound interacts with enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key targets in cancer therapy. These studies have provided insights into optimizing the substitution pattern for enhanced potency and selectivity.

The development of novel sulfonamide-based drugs has been further accelerated by advances in biocatalysis and green chemistry principles. Enzyme-mediated reactions have enabled more efficient and sustainable synthesis routes for complex sulfonamides like 3-Chloro-5-fluoro-4-methylbenzenesulfonamide. These approaches not only improve yield but also reduce waste generation, aligning with global efforts towards sustainable pharmaceutical manufacturing.

Future directions for research on 3-Chloro-5-fluoro-4-methylbenzenesulfonamide include exploring its potential as an intermediate for more complex drug candidates. By leveraging its unique structural features, researchers can design libraries of derivatives with tailored biological activities. Additionally, investigating its mechanism of action will provide deeper insights into its therapeutic potential and help identify new applications.

In conclusion,3-Chloro-5-fluoro-4-methylbenzenesulfonamide (CAS No. 1805113-19-2) represents a promising scaffold for medicinal chemistry innovation. Its structural characteristics offer multiple opportunities for designing bioactive molecules with therapeutic relevance across various disease areas. As research continues to uncover new applications for this compound,3-Chloro-5-fluoro-4-methylbenzenesulfonamide is poised to make significant contributions to drug discovery and development.

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